
1-Methyl-3-(tetrahydro-3-furylmethyl)urea
概要
説明
1-Methyl-3-(tetrahydro-3-furylmethyl)urea, also known as Dinotefuran UF, is a compound with the molecular formula C7H14N2O2 . It is a neonicotinoid class of pesticides found in agricultural food items, soil, and water .
Molecular Structure Analysis
The molecular structure of this compound consists of 7 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight is 158.2 Da .Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 347.2±15.0 °C at 760 mmHg, and a flash point of 163.8±20.4 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds .科学的研究の応用
Residue Analysis in Various Matrices
1-Methyl-3-(tetrahydro-3-furylmethyl)urea, a metabolite of dinotefuran, has been identified in residue analysis studies. A study by Zhang et al. (2018) developed a method for quantifying this compound in various samples including fruits, vegetables, animal-derived foods, soil, and water, highlighting its relevance in environmental and food safety studies (Zhang et al., 2018).
Environmental Impact on Non-Target Species
Research by Liu et al. (2018) explored the impact of this compound on non-target species like earthworms. This study found significant toxic effects, indicating the potential ecological risks associated with this compound (Liu et al., 2018).
Risk Assessment in Food Consumption
Yu et al. (2017) assessed the risks associated with residues of this compound in apples. This study provides guidance for the safe use of pesticides and can aid in establishing maximum residue limits for various food items (Yu et al., 2017).
Presence in Human Biological Samples
A study by Zhang et al. (2021) detected this compound in human saliva and periodontal blood samples, suggesting its presence in human bodies due to exposure to environmental pollutants (Zhang et al., 2021).
Development of Pesticides
Wakita et al. (2003) discussed the development of dinotefuran, a neonicotinoid in which this compound is a main metabolite. This research underlines the importance of understanding the metabolic pathways of pesticides (Wakita et al., 2003).
Safety and Hazards
将来の方向性
The use of 1-Methyl-3-(tetrahydro-3-furylmethyl)urea in pesticides is currently under scrutiny due to its potential health risks . Future research could focus on finding safer alternatives or improving the safety of its use. It’s also important to establish a maximum residue limit of this compound in food items .
作用機序
Target of Action
It is a metabolite of dinotefuran , a neonicotinoid class of pesticides , which primarily targets the nervous system of insects .
Mode of Action
Neonicotinoids, such as Dinotefuran, act as agonists to nicotinic acetylcholine receptors in the nervous system, leading to overstimulation and eventual paralysis of the insect .
Biochemical Pathways
It has been found that dinotefuran and its metabolites can induce the excess production of reactive oxygen species (ros), resulting in oxidative stress effects in cells .
Pharmacokinetics
It is known that dinotefuran is easily metabolized, and 1-methyl-3-(tetrahydro-3-furylmethyl)urea is one of its main metabolites .
Result of Action
It has been found that dinotefuran and its metabolites can induce changes in antioxidant enzyme activities, damage in biomacromolecules, and abnormal expression of function genes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it needs to be stored in a dry, cool, and well-ventilated place, away from fire sources and acidic or alkaline substances . It is also important to handle it with appropriate protective equipment to avoid direct contact .
特性
IUPAC Name |
1-methyl-3-(oxolan-3-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-8-7(10)9-4-6-2-3-11-5-6/h6H,2-5H2,1H3,(H2,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHFVKXZYZDWSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCC1CCOC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40587885 | |
| Record name | N-Methyl-N'-[(tetrahydro-3-furanyl)methyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40587885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
457614-34-5 | |
| Record name | 1-Methyl-3-(tetrahydro-3-furylmethyl)urea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0457614345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyl-N'-[(tetrahydro-3-furanyl)methyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40587885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-METHYL-3-(TETRAHYDRO-3-FURYLMETHYL)UREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88K895OL50 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the presence of 1-methyl-3-(tetrahydro-3-furylmethyl)urea in food products?
A1: Studies have investigated the presence of this compound in various food products as a result of dinotefuran insecticide use. For example, researchers found this compound present in some rice and water samples. [] Further research demonstrated that common coffee processing techniques like washing and roasting can significantly reduce dinotefuran and this compound levels in coffee beans. [] This highlights the potential for food processing to mitigate exposure to insecticide residues.
Q2: How do researchers analyze for the presence of this compound in food and environmental samples?
A2: Analytical methods utilizing ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) have been developed and validated for detecting and quantifying dinotefuran and its metabolites, including this compound, in various matrices like fruits, vegetables, cereals, animal-derived foods, soil, and water. [] This technique offers high sensitivity and selectivity for accurate residue analysis.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



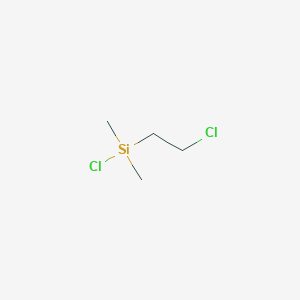
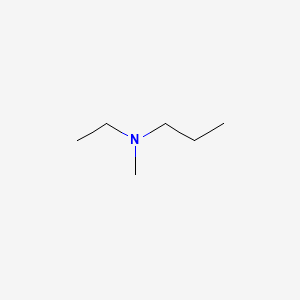
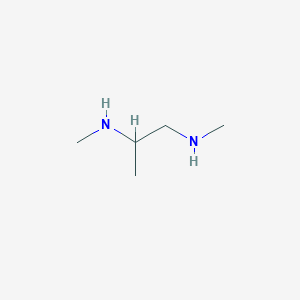
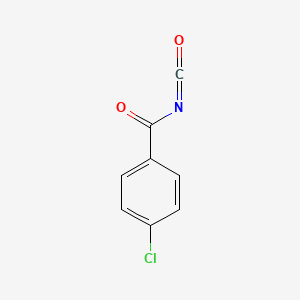


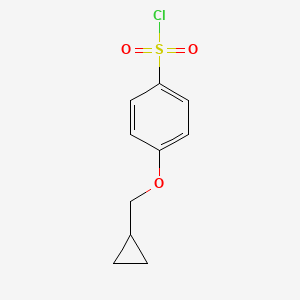



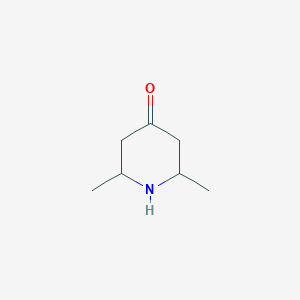
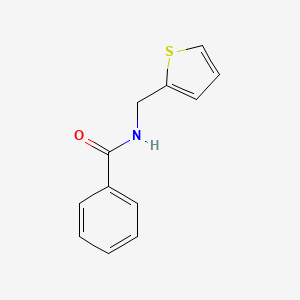

![[2-(2-Methylphenoxy)ethyl]hydrazine hydrochloride](/img/structure/B3190690.png)